2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide
Description
This compound is a tricyclic heterocyclic derivative featuring an 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene core fused with an acetamide group linked to a 3,4,5-trimethoxyphenyl moiety. The trimethoxyphenyl group is a well-established pharmacophore in anticancer agents, particularly tubulin polymerization inhibitors like combretastatin analogues . The tricyclic scaffold incorporates both oxa (oxygen) and diaza (two nitrogen atoms) heterocycles, which may enhance metabolic stability and target binding affinity.
Properties
IUPAC Name |
2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-27-15-8-12(9-16(28-2)19(15)29-3)23-17(25)10-24-11-22-18-13-6-4-5-7-14(13)30-20(18)21(24)26/h4-9,11H,10H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQGMFISFBJGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This article focuses on its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 397.39 g/mol. The structure features multiple functional groups, including oxo and oxa moieties, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.39 g/mol |
| XLogP | 3.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Lines
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values reported around 15 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against a range of pathogens. Preliminary results show promising activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer metabolism.
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, modulating their activity.
- DNA Interaction : Studies suggest that it can intercalate with DNA, affecting gene expression and cellular functions .
Medicinal Chemistry
The compound is being explored for its potential as a lead candidate in drug development for cancer therapy and infectious diseases. Its unique structure allows for further modifications to enhance efficacy and reduce toxicity.
Materials Science
Beyond biological applications, this compound's unique properties make it suitable for developing advanced materials with specific electronic and optical characteristics.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Anticancer Profiles
Key Observations
Role of the Trimethoxyphenyl Group :
The N-(3,4,5-trimethoxyphenyl)acetamide moiety is a consistent feature across all analogues, underscoring its critical role in binding to tubulin or other biological targets . Methoxy groups enhance lipid solubility and interaction with hydrophobic pockets in target proteins.
Impact of Heterocyclic Cores: Thiazolidinone-thiadiazole (IC₅₀ = 12.7–15.28 mg/mL): Exhibits moderate activity against solid tumors but requires structural optimization for improved potency . Quinazolinone-thioether (GI₅₀ = 3.16 mM): Superior activity compared to 5-fluorouracil (GI₅₀ = 18.60 mM), likely due to the thioether linkage enhancing membrane permeability . Benzothiazole (pIC₅₀ = 7.8): High enzymatic inhibition suggests selectivity for kinase targets like CK-1δ, a regulator of circadian rhythms and neurodegenerative pathways .
Tricyclic vs. However, the lack of reported activity data limits direct efficacy comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
